Bienvenue dans la boutique en ligne BenchChem!

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

Retinal dehydrogenase inhibition ALDH selectivity Coumarin-enzyme SAR

7-(2-Oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one (C₂₃H₁₆O₄, MW 356.37 g/mol) is a fully synthetic 3-phenylcoumarin derivative bearing a phenacyloxy (2-oxo-2-phenylethoxy) substituent at the 7-position of the chromen-2-one core. The compound combines two pharmacophoric elements—the 3-phenyl ring, a privileged motif for monoamine oxidase B (MAO-B) inhibition , and the 7-phenacyloxy group, which has been linked to antinociceptive activity and aldehyde dehydrogenase (ALDH) modulation in closely related analogs.

Molecular Formula C23H16O4
Molecular Weight 356.4 g/mol
Cat. No. B12469778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one
Molecular FormulaC23H16O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC2=O
InChIInChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-19-12-11-18-13-20(16-7-3-1-4-8-16)23(25)27-22(18)14-19/h1-14H,15H2
InChIKeyPQKFFGSOFXWYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one: A Dual-Functionalized 3-Phenylcoumarin Scaffold for Targeted Screening and MAO-B Inhibitor Procurement


7-(2-Oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one (C₂₃H₁₆O₄, MW 356.37 g/mol) is a fully synthetic 3-phenylcoumarin derivative bearing a phenacyloxy (2-oxo-2-phenylethoxy) substituent at the 7-position of the chromen-2-one core [1]. The compound combines two pharmacophoric elements—the 3-phenyl ring, a privileged motif for monoamine oxidase B (MAO-B) inhibition [2], and the 7-phenacyloxy group, which has been linked to antinociceptive activity and aldehyde dehydrogenase (ALDH) modulation in closely related analogs [3][4]. It is commercially available as a screening compound (InterBioScreen ID STOCK1N-08400) and is supplied at >95% purity for non-clinical research use [1].

Why 7-(2-Oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one Cannot Be Replaced by Simpler 3-Phenylcoumarins or 7-Phenacyloxy Analogs in Target-Focused Screens


Generic substitution of this compound with either the unsubstituted 3-phenylcoumarin parent scaffold (C₁₅H₁₀O₂, MW 238.24) or the 3-des-phenyl analog 7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS 68454-19-3, MW 280.27) ignores the synergistic contribution of both substituents to target binding and selectivity . The 3-phenyl group imposes a specific torsional angle of −47.6° between the coumarin and phenyl rings, pre-organizing the molecule for MAO-B active-site recognition—a feature entirely absent in 3-unsubstituted or 3-alkyl congeners [1]. Conversely, the 7-phenacyloxy chain, which contributes approximately 76 Da of additional mass and extends the molecular length by ~7 Å relative to 7-hydroxy or 7-methoxy analogs, directly engages secondary binding pockets in targets such as retinal dehydrogenase (EC 1.2.1.36) and MAO-B, as demonstrated by the differential inhibition profiles of 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one (71.0% retinal dehydrogenase inhibition at 0.01 mM vs. poor/no ALDH1/2 inhibition) [2][3]. These dual structural features create a pharmacophore geometry that cannot be recapitulated by single-substitution analogs or fragment combinations.

Quantitative Differentiation Evidence for 7-(2-Oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one Against Closest Structural Analogs


Retinal Dehydrogenase (EC 1.2.1.36) Inhibition: Cross-Analog Selectivity Mapping with 4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one

The closest experimentally characterized analog, 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one, demonstrates 71.0% inhibition of human retinal dehydrogenase (EC 1.2.1.36) at 0.01 mM while exhibiting poor or no inhibition of the aldehyde dehydrogenase 1/2 family (EC 1.2.1.3) under identical conditions [1][2]. This cross-target selectivity, driven by the 7-phenacyloxy substituent, provides a quantitative baseline for the target compound's anticipated enzyme inhibition profile. The target compound replaces the 4-methyl group with a 3-phenyl substituent—a modification that, in the MAO-B inhibitor series, shifts IC₅₀ values by factors of 3- to 50-fold depending on the phenyl ring substitution pattern [3]. The 3-phenyl-for-4-methyl substitution increases molecular weight from 280.27 to 356.37 g/mol and LogP from ~2.5 to an estimated ~4.58, altering membrane permeability and protein-binding characteristics .

Retinal dehydrogenase inhibition ALDH selectivity Coumarin-enzyme SAR

MAO-B Inhibitory Potency Class Benchmarking: 3-Phenylcoumarin Scaffold IC₅₀ Range vs. Non-3-Phenyl Coumarins

A systematic SAR study of 52 newly synthesized 3-phenylcoumarin derivatives established that the 3-phenyl substitution is essential for achieving sub-micromolar MAO-B inhibition, with the 24 most potent compounds displaying IC₅₀ values between 56 nM and 8.48 μM [1]. The most potent derivative (compound 1, IC₅₀ = 56 nM) bears a 6-methoxy group and a 4-(trifluoromethyl)phenyl substituent at position 3, outperforming the reference inhibitor pargyline (IC₅₀ = 61 nM). Critically, 7-substitution was identified as a key determinant of both potency and MAO-B vs. MAO-A selectivity, with 7-substituted derivatives in groups D–F achieving 0% MAO-A inhibition at 100 μM while retaining 77.6–100.8% MAO-B inhibition at 10 μM [1]. The target compound, bearing a 7-phenacyloxy group, is structurally analogous to the 7-alkoxy-substituted derivatives in groups D–F that display this favorable selectivity window. In contrast, the 3-des-phenyl analog 7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS 68454-19-3) lacks the 3-aryl ring required for high-affinity MAO-B binding, as demonstrated by the >100-fold potency loss observed when the 3-phenyl group is removed or replaced with hydrogen in published 3-phenylcoumarin series [1].

MAO-B inhibition 3-Phenylcoumarin SAR Neurodegenerative disease screening

Antinociceptive Activity of Phenacyloxycoumarin Derivatives: Compound 2u as a Quantitative Efficacy Benchmark

The phenacyloxy group at the coumarin 7-position has been validated as a critical determinant of antinociceptive activity. In a head-to-head in vivo study, compound 2u—bearing a 4-(methylsulfonyl)phenacyloxy substituent at the coumarin 7-position—demonstrated superior antinociception compared to mefenamic acid (a clinically used NSAID) in both the formalin-induced late-phase test and the acetic acid-induced writhing test in mice [1]. This establishes the 7-phenacyloxy motif as a validated pharmacophore for pain-target screening. The target compound 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one incorporates the identical 7-phenacyloxy core structure as compound 2u but replaces the benzothiazine ring at position 3 with a simpler phenyl group, reducing molecular complexity while retaining the pharmacophoric 7-substituent. The 3-phenyl group additionally introduces MAO-B inhibitory potential (see Evidence Item 2), offering a dual-mechanism profile not present in compound 2u or mefenamic acid [2].

Analgesic drug discovery Antinociception Formalin test Writhing test

Conformational Pre-Organization: 3-Phenyl Torsional Angle (−47.6°) as a Structural Differentiator from 4-Substituted and Unsubstituted Coumarin Analogs

Single-crystal X-ray diffraction analysis of the 3-phenylcoumarin parent scaffold reveals a Cp–Cp–Cc–Cc torsion angle of −47.6(2)° between the coumarin ring system and the 3-phenyl substituent [1]. This non-coplanar conformation is a direct consequence of steric interactions between the ortho-hydrogens of the 3-phenyl ring and the coumarin C4-hydrogen, creating a well-defined dihedral angle that pre-organizes the molecule for insertion into hydrophobic enzyme pockets such as the MAO-B active site [2]. In contrast, the 4-methyl analog (4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one) lacks this aromatic-constrained geometry, adopting a more planar and less directional conformation that reduces shape complementarity with target binding sites . This conformational difference is directly linked to the >100-fold potency gains observed for 3-phenylcoumarins over 3-alkyl or 3-unsubstituted coumarins in MAO-B inhibition assays [2].

Conformational analysis X-ray crystallography Torsion angle Molecular recognition

Physicochemical Property Differentiation: MW, LogP, and Rotatable Bond Count vs. Closest Commercial Analogs

The target compound's calculated physicochemical profile (MW 356.37, LogP ~4.58, 5 rotatable bonds, 4 hydrogen bond acceptors, 0 hydrogen bond donors) occupies a distinct property space relative to its closest commercial screening analogs . The 3-phenyl substituent increases MW by 76.1 Da and LogP by approximately 1.3–2.1 units compared to the 3-des-phenyl analog 7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (MW 280.27, LogP ~3.28 estimated). The phenacyloxy chain at position 7 increases rotatable bond count from 2 (in 3-phenylcoumarin) to 5, enhancing conformational flexibility at the enzyme binding site . With a LogP of ~4.58, the compound lies within the optimal range for blood-brain barrier penetration (LogP 2–5), a critical property for CNS-targeted MAO-B inhibitor screening [1]. The 4-methyl analog (MW 294.30) has intermediate MW but reduced aromatic surface area and lower LogP (~3.5 estimated), potentially limiting CNS partitioning .

Physicochemical properties Drug-likeness LogP Procurement specification

Procurement-Driven Application Scenarios for 7-(2-Oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one in Drug Discovery and Chemical Biology


MAO-B Isoform-Selective Inhibitor Screening for Parkinson's Disease and Depression Target Validation

The compound's 3-phenylcoumarin core, coupled with its 7-phenacyloxy substituent, positions it for primary screening against recombinant human MAO-B. Based on the class IC₅₀ range of 56 nM–8.48 μM established for 52 structurally related 3-phenylcoumarin derivatives [1], this compound can serve as a starting point for potency optimization and MAO-B vs. MAO-A selectivity profiling. The 7-substitution pattern aligns with derivatives in groups D–F of the Frontiers in Chemistry 2018 dataset, which demonstrated 0% MAO-A inhibition at 100 μM while retaining >77% MAO-B inhibition at 10 μM [1]. Procurement is indicated when isoform selectivity is a critical go/no-go criterion for lead progression.

ALDH/Retinal Dehydrogenase Selectivity Profiling Using the 7-Phenacyloxy Pharmacophore

The quantitative baseline established by the 4-methyl analog—71.0% retinal dehydrogenase inhibition at 0.01 mM with concomitant poor ALDH1/2 inhibition [2]—provides a direct experimental framework for evaluating this compound's selectivity across the ALDH superfamily. The target compound's 3-phenyl-for-4-methyl substitution offers a testable hypothesis: whether the increased steric bulk and conformational constraint at position 3 enhance or diminish ALDH1A1/ALDH2 discrimination. Procurement is recommended for laboratories conducting structure-selectivity relationship studies on ALDH isoenzymes implicated in cancer stem cell resistance and alcohol metabolism disorders.

Dual-Mechanism Analgesic Lead Generation Combining 7-Phenacyloxy Antinociception with 3-Phenyl Anti-Inflammatory Activity

The validated antinociceptive efficacy of 7-phenacyloxycoumarin derivatives—specifically compound 2u's superiority over mefenamic acid in the formalin late-phase and acetic acid writhing models [3]—combined with the known ROS-modulating and anti-inflammatory properties of hydroxylated 3-phenylcoumarins [4], supports the procurement of this compound for dual-mechanism analgesic screening. The 3-phenyl group may contribute to the inhibition of immune complex-stimulated neutrophil oxidative metabolism, while the 7-phenacyloxy group addresses nociceptive pathways, potentially offering a non-NSAID analgesic profile with reduced gastrointestinal and cardiovascular liability.

Structure-Based Drug Design: Crystallographically Validated 3-Phenyl Torsional Constraint for Docking and Pharmacophore Modeling

The −47.6° torsional angle between the 3-phenyl ring and the coumarin core, confirmed by single-crystal X-ray diffraction of the parent 3-phenylcoumarin scaffold [5], provides a crystallographically validated starting geometry for molecular docking studies against MAO-B (PDB entries with 7-substituted coumarin ligands available), ALDH isoforms (PDB: 5L13, 5L2M, 5L2N, 5L2O), and other coumarin-binding targets. This experimentally determined conformational preference eliminates the need for torsional scanning during virtual screening, reducing computational cost and improving pose prediction accuracy. Procurement is recommended for computational chemistry groups building 3-phenylcoumarin-focused virtual libraries.

Quote Request

Request a Quote for 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.